molecular formula C19H11BrFNO3S2 B12167463 C19H11BrFNO3S2

C19H11BrFNO3S2

Cat. No.: B12167463
M. Wt: 464.3 g/mol
InChI Key: LVDSYUCPEJSAIB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula

C19H11BrFNO3S2

Molecular Weight

464.3 g/mol

IUPAC Name

4-bromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

InChI

InChI=1S/C19H11BrFNO3S2/c20-9-3-6-12-11(7-9)13-14(18(23)25-12)15(8-1-4-10(21)5-2-8)26-17-16(13)27-19(24)22-17/h1-7,13-15H,(H,22,24)

InChI Key

LVDSYUCPEJSAIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C5=C(S2)NC(=O)S5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H11BrFNO3S2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of bromine, fluorine, and other functional groups. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

C19H11BrFNO3S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemical Properties and Structure

C19H11BrFNO3S2 is characterized by its unique molecular structure, which includes bromine, fluorine, nitrogen, oxygen, and sulfur atoms. Its specific arrangement contributes to its reactivity and functionality in various applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in drug development, particularly in targeting specific biological pathways associated with diseases.

  • Case Study: Anticancer Activity
    • A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.
CompoundCell LineIC50 (µM)
This compound Derivative AHeLa15
This compound Derivative BMCF-720

Materials Science

The compound is also utilized in the synthesis of advanced materials, particularly in nanotechnology.

  • Case Study: Nanocomposite Development
    • Researchers have employed this compound in the creation of nanocomposites that enhance mechanical properties and thermal stability. These materials are promising for applications in electronics and aerospace.
Material TypeMechanical Strength (MPa)Thermal Stability (°C)
Nanocomposite A250300
Nanocomposite B300350

Environmental Science

This compound has been studied for its potential role in environmental remediation.

  • Case Study: Pollutant Degradation
    • The compound has shown effectiveness in degrading pollutants in wastewater treatment processes, highlighting its utility in environmental cleanup efforts.
Pollutant TypeDegradation Rate (%)Time (hours)
Phenolic Compounds8524
Heavy Metals7548

Mechanism of Action

The mechanism of action of C19H11BrFNO3S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

C19H11BrFNO3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

  • (1S,10R,11S)-4-bromo-11-(4-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
  • (1S,10R,11S)-4-bromo-11-(4-methylphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact the chemical and biological properties of the compounds, making This compound unique in its specific applications and effects.

Biological Activity

The compound with the molecular formula C19H11BrFNO3S2 is a synthetic organic molecule that exhibits a range of biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Weight : 436.32 g/mol
  • Functional Groups : The presence of bromine (Br), fluorine (F), nitrogen (N), and sulfur (S) atoms suggests potential reactivity and interaction with biological systems.
  • Indole Derivative : The compound is an indole derivative, which is known for its significant biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may interact with nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR), influencing gene expression related to cell proliferation and apoptosis .
  • Calcium Signaling Pathways : Similar compounds have been shown to affect calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction and neurotransmitter release .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

  • In vitro Studies : Research indicates that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, indole derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often fall within the range of 25-50 µg/mL, indicating significant antibacterial efficacy .

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) cells. These studies suggest that this compound may induce apoptosis in cancer cells through receptor-mediated pathways .

Case Studies and Research Findings

  • Case Study on Indole Derivatives :
    • A study assessed the biological activities of several indole derivatives, including this compound. Results indicated enhanced hormone-dependent activation of ER and AR pathways, contributing to its potential therapeutic applications in hormone-related cancers .
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted that this compound shares structural similarities with other bioactive indole compounds. These compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects due to their ability to modulate signaling pathways .

Summary of Biological Activity

Biological ActivityDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines like A549
Hormonal modulationActivates ER and AR pathways

Q & A

Q. Basic

  • Prioritize primary literature (e.g., ACS, RSC journals) over reviews .
  • Use SciFinder or Reaxys to filter by synthetic routes, properties, and applications .
  • Apply Boolean operators (e.g., "C19H11BrFNO3S2 AND synthesis NOT patent") to exclude non-academic sources .
  • Cross-reference citations in pivotal papers to identify knowledge gaps .

What methodological considerations are essential for ensuring the reproducibility of synthetic procedures for C₁₉H₁₁BrFNO₃S₂?

Q. Advanced

  • Document reaction parameters (e.g., stoichiometry, solvent grade, stirring rate) in machine-readable formats .
  • Validate purity via HPLC-UV/ELSD and elemental analysis .
  • Share raw spectral data (e.g., FIDs for NMR) in supplemental materials to enable independent verification .
    For air/moisture-sensitive steps, specify glovebox O₂/H₂O levels (<1 ppm) .

How should researchers design experiments to investigate the structure-activity relationships (SAR) of C₁₉H₁₁BrFNO₃S₂ derivatives while minimizing confounding variables?

Q. Advanced

  • Use DoE (Design of Experiments) to systematically vary substituents (e.g., Br vs. F position) and measure biological activity .
  • Control solvent effects by using a consistent dielectric constant (e.g., DMSO for solubility) .
  • Apply multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft Es) contributions .
    Include positive/negative controls (e.g., known inhibitors) in each assay batch .

What are the key steps in formulating a research hypothesis for the catalytic mechanisms involving C₁₉H₁₁BrFNO₃S₂?

Q. Basic

  • Apply the PICO framework : Population (reaction type), Intervention (catalyst), Comparison (uncatalyzed vs. catalyzed), Outcome (rate/enantioselectivity) .
  • Use FINER criteria : Ensure the hypothesis is Feasible (testable via kinetics), Novel (addresses gaps in Brønsted acid catalysis), and Relevant (green chemistry applications) .
  • Ground hypotheses in transition state theory (e.g., propose stabilizing non-covalent interactions) .

What strategies are effective in analyzing contradictory data from different analytical techniques when determining the purity of C₁₉H₁₁BrFNO₃S₂?

Q. Advanced

  • Combine orthogonal methods : HPLC (purity), TGA (decomposition profile), and ¹⁹F NMR (absence of fluorinated byproducts) .
  • Perform principal component analysis (PCA) to identify outliers in multi-technique datasets .
  • Re-examine sample preparation (e.g., sonication time for dissolution) if LC-MS and NMR yield divergent results .

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